BenchChemオンラインストアへようこそ!

Levalbuterol Tartrate

clinical efficacy nebulization frequency asthma

Levalbuterol tartrate is the enantiopure (R)-albuterol L-tartrate salt, distinct from racemic albuterol sulfate in chiral composition, salt identity, and crystalline properties. This reference standard is essential for ANDA analytical method validation, MDI formulation development, and QC impurity profiling. Substitution with racemic or alternative salt forms invalidates regulatory submissions. Supplied with detailed COA and chiral HPLC purity verification. Order the correct chiral API to ensure regulatory compliance.

Molecular Formula C30H48N2O12
Molecular Weight 628.7 g/mol
CAS No. 661464-94-4
Cat. No. B1245021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevalbuterol Tartrate
CAS661464-94-4
Molecular FormulaC30H48N2O12
Molecular Weight628.7 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/2C13H21NO3.C4H6O6/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-1(3(7)8)2(6)4(9)10/h2*4-6,12,14-17H,7-8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*12-;1-,2-/m001/s1
InChIKeyVNVNZKCCDVFGAP-FPDJQMMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Levalbuterol Tartrate (CAS 661464-94-4): Sourcing Guide for the (R)-Enantiomer Reference Standard and API Intermediate


Levalbuterol tartrate (CAS 661464-94-4, molecular weight 628.71, molecular formula C30H48N2O12) is the L-tartrate salt of levalbuterol, which is the (R)-enantiomer of the short-acting β2-adrenergic receptor agonist salbutamol (albuterol) [1]. As a chiral active pharmaceutical ingredient (API), levalbuterol tartrate is the active component of XOPENEX HFA® inhalation aerosol and is used in the treatment or prevention of bronchospasm in patients with reversible obstructive airway disease [2]. This compound is available as a white to light-yellow solid, freely soluble in water and very slightly soluble in ethanol [2]. For laboratory and industrial procurement, levalbuterol tartrate is supplied as a reference standard with detailed characterization data compliant with regulatory guidelines, suitable for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and traceability against pharmacopeial standards (USP or EP) [3].

Why Levalbuterol Tartrate Cannot Be Substituted with Racemic Albuterol Sulfate or Alternative Salts


Levalbuterol tartrate cannot be generically substituted with racemic albuterol sulfate or alternative salt forms due to fundamental differences in chiral composition, salt identity, physicochemical properties, and regulatory classification. Racemic albuterol contains an equimolar mixture of (R)- and (S)-enantiomers, whereas levalbuterol tartrate is the enantiomerically pure (R)-enantiomer as the L-tartrate salt [1]. The tartrate salt (MW 628.71) differs from the hydrochloride salt (CAS 50293-90-8) and hydrobromide salt (CAS 1777783-08-0) in molecular weight, solubility profile, and crystallinity, directly impacting formulation behavior in metered-dose inhalers (MDIs) [2]. Furthermore, levalbuterol tartrate has specific crystalline properties—including defined particle morphology and ethanol content (0.3–0.7%)—that are essential for MDI aerosol performance and are not replicated by other salts or racemic forms [3]. Regulatory submissions (ANDAs) require levalbuterol tartrate-specific reference standards with established enantiomeric purity, and substitution with racemic material invalidates analytical method validation and quality control protocols [4]. Procurement decisions must therefore distinguish between levalbuterol tartrate and superficially similar alternatives to ensure regulatory compliance, analytical accuracy, and formulation consistency.

Levalbuterol Tartrate: Quantified Differentiation from Racemic Albuterol in Clinical Dosing, Crystallinity, Physicochemical Properties, and Analytical Requirements


Clinical Nebulization Efficiency: Levalbuterol Tartrate 1.25 mg vs. Racemic Albuterol 2.5 mg

In a comparative clinical study of patients with asthma or COPD, levalbuterol tartrate administered at a dose of 1.25 mg required significantly fewer median total nebulizations and scheduled nebulizations compared with racemic albuterol administered at a dose of 2.5 mg [1]. The study demonstrated that despite the 50% lower nominal dose (1.25 mg vs. 2.5 mg), levalbuterol tartrate achieved comparable or more efficient therapeutic outcomes as measured by nebulization frequency reduction [1].

clinical efficacy nebulization frequency asthma COPD

Crystalline Particle Morphology for Metered-Dose Inhaler Formulation: Levalbuterol L-Tartrate vs. Non-Crystalline or Alternative Salt Forms

Levalbuterol L-tartrate can be prepared in a specific crystalline form with well-defined particle dimensions and composition that are optimized for metered-dose inhaler (MDI) formulations [1]. According to U.S. Patent 7,256,310, the crystalline levalbuterol L-tartrate contains from 0.3% to 0.7% ethanol and can be micronized into needle-like particles with lengths of 10 to 50 microns and widths of 0.2 to 4 microns [1]. These specific crystalline properties are claimed to afford characteristics desirable for use in a metered dose inhaler and distinguish levalbuterol L-tartrate from alternative salt forms (e.g., hydrochloride, hydrobromide) or racemic albuterol sulfate which lack this engineered particle morphology [1].

crystallinity particle engineering metered-dose inhaler MDI formulation

Aqueous Solubility Profile: Levalbuterol Tartrate vs. Typical Research-Grade Small Molecules

Levalbuterol tartrate exhibits high aqueous solubility, with vendor-verified solubility of 100 mg/mL in water at 25°C, corresponding to a molar concentration of 159.05 mM . The compound is also soluble in DMSO at 100 mg/mL (159.05 mM) but is insoluble in ethanol . As characterized in the FDA-approved labeling for XOPENEX HFA, levalbuterol tartrate is freely soluble in water and very slightly soluble in ethanol [1]. In contrast, many research-grade small molecules and alternative β-agonist salts exhibit limited aqueous solubility, often below 10 mg/mL, necessitating the use of organic co-solvents such as DMSO which may introduce cellular toxicity or confound in vitro assay results .

solubility formulation in vitro assays aqueous compatibility

Chiral Purity Analytical Requirements: Levalbuterol Tartrate (R-Enantiomer) vs. Racemic Albuterol

Levalbuterol tartrate, as the (R)-enantiomer of albuterol, requires rigorous chiral purity assessment to ensure the absence of the (S)-enantiomer, which is present in racemic albuterol [1]. A validated HPLC method using a Chirobiotic TAG column (teicoplanin aglycone chiral selector) with a methanol–acetonitrile–triethylamine–acetic acid (90:10:0.05:0.05) mobile phase achieved a resolution (Rs) of 1.7 for albuterol enantiomers [1]. The method demonstrated a detection limit of 0.00002 mg/mL, corresponding to the ability to detect as little as 0.1% of the (S)-enantiomer relative to the total amount, enabling reliable determination of enantiomeric purity of levalbuterol active pharmaceutical substances [1]. In contrast, racemic albuterol contains approximately 50% of each enantiomer and does not require or meet chiral purity specifications .

chiral purity enantiomeric separation HPLC analytical method validation quality control

Salt Form Identity: Levalbuterol Tartrate (C30H48N2O12, MW 628.71) vs. Hydrochloride and Hydrobromide Salts

Levalbuterol tartrate (CAS 661464-94-4) is the L-tartrate salt with a molecular formula of C30H48N2O12 and a molecular weight of 628.71, representing a 2:1 stoichiometric ratio of levalbuterol free base to L-tartaric acid [1]. Alternative salt forms include levalbuterol hydrochloride (CAS 50293-90-8) and levalbuterol hydrobromide (CAS 1777783-08-0) [2]. The tartrate salt exhibits distinct physicochemical properties: it is a white to light-yellow solid, freely soluble in water, and very slightly soluble in ethanol [1]. These properties differ from the hydrochloride salt, which has a different molecular weight and solubility profile . For analytical applications, levalbuterol tartrate can be traced to pharmacopeial standards (USP or EP), whereas alternative salt forms may not be directly interchangeable in validated analytical methods [2].

salt form molecular weight counterion pharmaceutical equivalence

Procurement and Application Scenarios for Levalbuterol Tartrate Based on Verified Differentiating Evidence


Analytical Reference Standard for ANDA Submission and Method Validation

Levalbuterol tartrate is procured as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDAs) for levalbuterol inhalation products. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be provided with traceability against USP or EP pharmacopeial standards [1]. The validated chiral HPLC method enables detection of (S)-enantiomer impurities down to 0.1%, which is essential for demonstrating enantiomeric purity in regulatory submissions [2]. Unlike racemic albuterol, levalbuterol tartrate meets the specific chiral purity and salt form requirements mandated for levalbuterol product ANDAs, making it the only appropriate reference standard for this application [2].

Metered-Dose Inhaler (MDI) Formulation Development

For formulation scientists developing metered-dose inhaler (MDI) products, levalbuterol L-tartrate is the specified salt form due to its engineered crystalline properties that optimize aerosolization performance [1]. The micronized, needle-like crystals with lengths of 10–50 μm and widths of 0.2–4 μm, containing 0.3–0.7% ethanol, provide consistent dose delivery and suspension stability in HFA-134a propellant systems [1]. Alternative salts (hydrochloride, hydrobromide) or racemic albuterol sulfate lack these specific particle characteristics and may exhibit different aerodynamic particle size distributions or valve deposition behavior. Procurement of levalbuterol tartrate with verified crystalline morphology is essential for ANDA bioequivalence studies and commercial MDI production [1].

In Vitro Pharmacological Studies Requiring Aqueous Solubility Without DMSO

Levalbuterol tartrate is suitable for in vitro β2-adrenergic receptor pharmacology studies where high aqueous solubility eliminates the need for DMSO as a co-solvent. The compound's verified solubility of 100 mg/mL (159.05 mM) in water at 25°C enables direct preparation of concentrated aqueous stock solutions [1]. This avoids DMSO-associated artifacts such as cellular cytotoxicity, altered membrane permeability, or off-target effects that can confound assay interpretation. In contrast, many alternative β-agonist salts and research compounds require DMSO solubilization at concentrations that may exceed 0.1% in final assay wells, potentially introducing solvent-related variability [1]. For researchers conducting receptor binding, cAMP accumulation, or smooth muscle relaxation assays, levalbuterol tartrate offers a solvent-agnostic option with minimal excipient interference [2].

Impurity Profiling and Stability Studies for Pharmaceutical Quality Control

Levalbuterol tartrate reference standards are essential for impurity profiling and stability-indicating method validation in pharmaceutical quality control laboratories. The compound's defined impurity profile includes pharmacopeial and non-pharmacopeial impurities that are characterized and supplied with detailed Certificates of Analysis (COA) [1]. The high purity specification (≥98%, with HPLC purity verified at 99.69% in vendor certificates) ensures reliable quantification of degradation products and process impurities in levalbuterol API and finished drug products [2]. Procurement of levalbuterol tartrate with documented impurity reference standards supports ICH-compliant stability studies, forced degradation experiments, and batch release testing—applications for which racemic albuterol or alternative salt forms are analytically unsuitable [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levalbuterol Tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.